molecular formula C33H24N2O5 B4884067 2-(3,4-dimethylphenyl)-5-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-1H-isoindole-1,3(2H)-dione

2-(3,4-dimethylphenyl)-5-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B4884067
M. Wt: 528.6 g/mol
InChI Key: MVYGVQMZXQRTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenyl)-5-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-5-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylbenzaldehyde with phthalic anhydride to form the intermediate isoindole compound. This intermediate is then subjected to further reactions, including acylation and cyclization, to yield the final product. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are also important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-5-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce hydroxy or amino derivatives

Scientific Research Applications

2-(3,4-dimethylphenyl)-5-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-5-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenyl)-4-quinolinyl (2-methyl-1-piperidinyl)methanone
  • 4-(2,3-dimethylphenyl)piperazin-1-yl (2-(3,4-dimethylphenyl)quinolin-4-yl)methanone

Uniqueness

Compared to similar compounds, 2-(3,4-dimethylphenyl)-5-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-1H-isoindole-1,3(2H)-dione stands out due to its unique structural features, such as the presence of multiple aromatic rings and carbonyl groups

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-[2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24N2O5/c1-17-5-9-23(13-19(17)3)34-30(37)25-11-7-21(15-27(25)32(34)39)29(36)22-8-12-26-28(16-22)33(40)35(31(26)38)24-10-6-18(2)20(4)14-24/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYGVQMZXQRTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=C(C=C6)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.